2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)ethylidene)indane-1,3-dione
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Description
2-(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)ethylidene)indane-1,3-dione is a useful research compound. Its molecular formula is C20H13F6NO3 and its molecular weight is 429.318. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Reaction Mechanisms
Reactivity with N-nucleophiles : Research has shown that polyfluorinated compounds exhibit unique reactivity with primary amines, leading to chromone-coumarin rearrangements and the formation of complex fluorinated structures. This reactivity underscores the potential of fluorinated indandiones in organic synthesis, particularly in creating fluorine-containing molecules with potential pharmaceutical applications (Shcherbakov et al., 2013).
Building Blocks for Heterocyclic Compounds : The synthesis of trifluoromethyl cyclohexane diones and their derivatives demonstrates their utility as reactive intermediates. These compounds serve as building blocks for the development of organic and heterocyclic compounds, highlighting their significance in material science and drug development (Fadeyi & Okoro, 2008).
Catalysis in Multi-Component Reactions : A study exploring the use of molecular iodine as a catalyst in multi-component reactions involving trifluoroacetoacetate and indan-1,3-dione showcases the potential for synthesizing CF3-containing spiro[indene-2,3′-piperidine] derivatives. This illustrates the compound's role in facilitating complex reaction pathways, offering insights into catalysis and synthetic strategies (Dai et al., 2012).
Synthesis and Characterization of Novel Structures : The first synthesis and characterization of 2-(2,2,2-trifluoro-1-aryl-ethylidene)cyclohexane-1,3-dione compounds highlight their potential as scaffolds for diversity-oriented synthesis. This research underscores the importance of these compounds in developing new chemical entities with varied biological activities (Kalbagh et al., 2020).
Material Science and Optical Properties
- Third-Order Optical Non-Linearity : Studies into the optical properties of arylmethylene-1,3-indandione based molecular glasses reveal significant third-order non-linear susceptibility. This property is crucial for applications in non-linear optics and photonic devices, demonstrating the compound's utility beyond mere chemical reactivity (Seniutinas et al., 2012).
Properties
IUPAC Name |
2-[N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6NO3/c1-10(15-16(28)13-4-2-3-5-14(13)17(15)29)27-12-8-6-11(7-9-12)18(30,19(21,22)23)20(24,25)26/h2-9,28,30H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYYNRGFSGPKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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